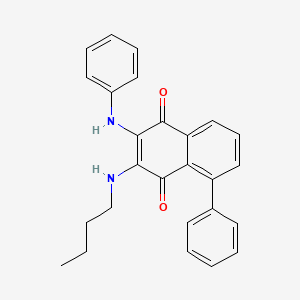![molecular formula C17H34O2Si B14187983 [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol CAS No. 918534-32-4](/img/structure/B14187983.png)
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol is a chemical compound that features a cyclohexene ring substituted with a tri(propan-2-yl)silyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Tri(propan-2-yl)silyl Group: This step involves the silylation of the cyclohexene ring using tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanol Group: The final step is the hydroxymethylation of the silylated cyclohexene ring using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The cyclohexene ring can be hydrogenated to form a cyclohexane ring.
Substitution: The tri(propan-2-yl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]aldehyde or [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]carboxylic acid.
Reduction: Formation of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohexyl]methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
科学研究应用
Chemistry
In chemistry, [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between silyl groups and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the silyl group may enhance the stability and bioavailability of drug candidates.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
作用机制
The mechanism of action of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, potentially modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohexane-1-yl]methanol: Similar structure but with a saturated cyclohexane ring.
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The unique combination of the tri(propan-2-yl)silyl group and the cyclohexene ring in [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol provides distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
918534-32-4 |
|---|---|
分子式 |
C17H34O2Si |
分子量 |
298.5 g/mol |
IUPAC 名称 |
[3-[tri(propan-2-yl)silyloxymethyl]cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C17H34O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-8-16(10-17)11-18/h9,13-16,18H,7-8,10-12H2,1-6H3 |
InChI 键 |
UCSLBNPFTQLMIC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CCCC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


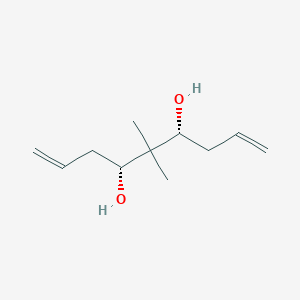
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
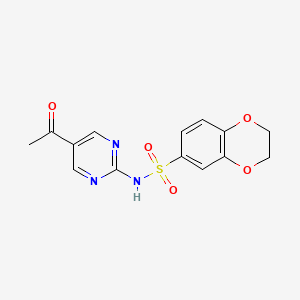
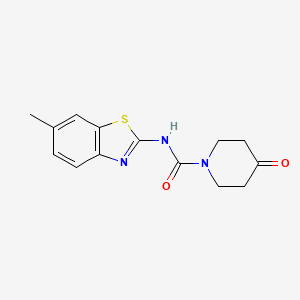
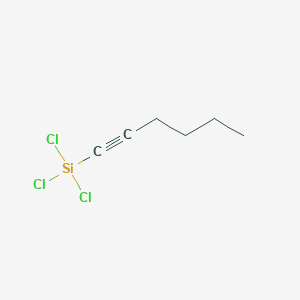
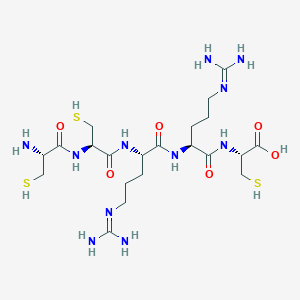
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)


![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
